molecular formula C23H29N7O2 B11182860 N-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11182860
M. Wt: 435.5 g/mol
InChI Key: JUXPTLCDXWMABB-UHFFFAOYSA-N
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Description

N2-(4-ETHOXYPHENYL)-6-{[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyphenyl group, and a piperazine moiety. Triazine derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ETHOXYPHENYL)-6-{[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-ethoxyaniline with cyanuric chloride to form an intermediate triazine derivative. This intermediate is then reacted with 4-(3-methoxyphenyl)piperazine in the presence of a suitable base, such as triethylamine, to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N2-(4-ETHOXYPHENYL)-6-{[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N2-(4-ETHOXYPHENYL)-6-{[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(4-ETHOXYPHENYL)-6-{[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ETHOXYPHENYL)-2-((4-ET-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
  • N-(2-ETHOXYPHENYL)-2-((4-ET-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
  • N-(4-ETHOXYPHENYL)-2-((4-ET-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE

Uniqueness

N2-(4-ETHOXYPHENYL)-6-{[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C23H29N7O2

Molecular Weight

435.5 g/mol

IUPAC Name

2-N-(4-ethoxyphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H29N7O2/c1-3-32-19-9-7-17(8-10-19)25-23-27-21(26-22(24)28-23)16-29-11-13-30(14-12-29)18-5-4-6-20(15-18)31-2/h4-10,15H,3,11-14,16H2,1-2H3,(H3,24,25,26,27,28)

InChI Key

JUXPTLCDXWMABB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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